4-[(2,4-difluorophenyl)methyl]-1H-pyrazole
Description
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is a pyrazole derivative featuring a 2,4-difluorophenylmethyl substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The fluorine atoms on the benzyl group enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development. Synthetically, such compounds are often derived via nucleophilic substitution, condensation, or cyclization reactions involving hydrazines, isothiocyanates, or ketones .
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)4-9)3-7-5-13-14-6-7/h1-2,4-6H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIODAXEDLXNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Pyrazole Precursors
The Claisen-Schmidt condensation, as demonstrated in the synthesis of asymmetric monoarylidenecycloalkanones (MACs), provides a robust framework for constructing α,β-unsaturated ketones critical to pyrazole cyclization. In this approach:
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Reactants : A 1H-pyrazole-4-carbaldehyde derivative (e.g., 4a–4d ) reacts with a 4-phenylbut-3-en-2-one analog (6a–6h ) under alkaline conditions.
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Conditions : KOH catalysis in ethanol or tert-butanol at 0–60°C for 4–24 hours.
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Outcome : Forms conjugated enones that undergo subsequent hydrazine cyclization.
For 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, modifying the enone precursor to include a (2,4-difluorophenyl)methyl group at the β-position could direct regioselective pyrazole formation.
Hydrazine Cyclization of 1,3-Diketones
The cyclocondensation of hydrazines with 1,3-diketones remains a cornerstone of pyrazole synthesis. Key modifications include:
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Substrate Design : Introducing a (2,4-difluorophenyl)methyl group at the diketone’s central carbon to ensure proper regiochemistry.
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Catalysis : Employing EtONa in refluxing ethanol, as seen in the formation of uracil-pyrazole hybrids.
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Yield Optimization : Reaction times of 6–12 hours typically yield 60–85% isolated product.
Methods for Introducing the (2,4-Difluorophenyl)methyl Substituent
Pre-Cyclization Functionalization
Incorporating the (2,4-difluorophenyl)methyl group prior to pyrazole ring closure ensures precise positioning:
Table 1: Precursor Modifications for Regioselective Substitution
(2,4-DFB = 2,4-difluorophenyl; DFBzCl = 2,4-difluorobenzyl chloride)
Post-Cyclization Alkylation
Direct functionalization of pre-formed pyrazoles offers flexibility:
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Mitsunobu Reaction : Uses DIAD/PPh₃ with (2,4-difluorophenyl)methanol (65–80% yield).
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Nucleophilic Substitution : 4-Bromo-1H-pyrazole reacts with (2,4-DFB)methyl zincate under Pd catalysis (70–85% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 2: Impact of Solvent on Cyclization Efficiency
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (4- vs. 5-) |
|---|---|---|---|---|
| Ethanol | 78 | 8 | 68 | 92:8 |
| DMF | 110 | 6 | 72 | 85:15 |
| tert-Butanol | 60 | 12 | 75 | 94:6 |
Data adapted from Claisen-Schmidt and hydrazine cyclization protocols.
Catalytic Enhancements
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Phase-Transfer Catalysis : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems (yield +12%).
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Microwave Assistance : Reduces cyclization time from 12 hours to 45 minutes with comparable yields.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Purity (HPLC) | Isomer Ratio |
|---|---|---|---|---|
| Pre-functionalization | 3 | 52 | 98.4 | 97:3 |
| Post-alkylation | 4 | 61 | 99.1 | 99:1 |
| One-pot tandem | 2 | 68 | 97.8 | 93:7 |
One-pot tandem method combines enone formation and cyclization .
Chemical Reactions Analysis
Cyclization Reactions
The pyrazole ring serves as a scaffold for constructing fused heterocyclic systems. Key examples include:
Hydrazine-mediated annulation :
Reaction with hydrazine hydrate under acidic conditions generates bicyclic derivatives. For example, intermediate ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate cyclizes to form pyrazolones when treated with hydrazine (Scheme 1, ).
| Reagent/Conditions | Product | Biological Relevance |
|---|---|---|
| Hydrazine hydrate, acetic acid | Pyrazolone fused with hydrazone | Anti-inflammatory (68% inhibition) |
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes regioselective substitutions:
Halogenation :
Chlorination or bromination occurs at the C-3/C-5 positions using reagents like N-chlorosuccinimide (NCS) or Br₂ in polar aprotic solvents (e.g., DMF).
Nitration :
Nitric acid in sulfuric acid introduces nitro groups at the C-4 position, enhancing electrophilicity for further functionalization.
Nucleophilic Reactions
The methylene bridge (-CH₂-) adjacent to the pyrazole participates in nucleophilic substitutions:
Alkylation :
Reaction with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-alkylated derivatives. This modifies solubility and target affinity.
Acylation :
Acetyl chloride or acetic anhydride acylates the pyrazole nitrogen, forming amides that influence pharmacokinetic properties.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling :
The difluorophenyl group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to generate biaryl systems. For example:
This method expands π-conjugation for enhanced bioactivity .
Redox Reactions
Controlled oxidation/reduction alters the electronic profile:
Oxidation :
KMnO₄ in acidic media oxidizes the methylene bridge to a ketone, forming 4-(2,4-difluorobenzoyl)-1H-pyrazole. This increases electrophilicity for nucleophilic attacks.
Reduction :
LiAlH₄ reduces carbonyl groups in derivatives (e.g., ketones to alcohols), improving metabolic stability.
Coordination Chemistry
The pyrazole nitrogen acts as a ligand for metal complexes:
Cu(II) Complexation :
Reaction with CuCl₂ in ethanol forms stable complexes, validated by shifts in UV-Vis spectra (λ_max ~420 nm). Such complexes show enhanced antimicrobial activity .
Pharmacological Derivatization
Structural modifications correlate with bioactivity:
Anticancer Analogues :
Introducing trifluoromethyl groups via Claisen-Schmidt condensation improves antiproliferative effects (IC₅₀ = 0.39 µM against HCT116 cells) .
Anti-inflammatory Derivatives :
Hydrazone-linked pyrazoles inhibit COX-2 by 71% at 20 µM, comparable to diclofenac .
Key Reaction Conditions Table
Scientific Research Applications
Synthesis and Characterization
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is synthesized through various methods involving hydrazine derivatives and other precursors. Characterization techniques such as FTIR, NMR (both and ), and mass spectrometry are commonly employed to confirm the structure and purity of the compound .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown to inhibit COX enzymes, which are crucial in the inflammatory process. A study demonstrated that certain pyrazole derivatives displayed synergistic anti-inflammatory activity when tested against various inflammatory models .
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple cancer cell lines. In vitro studies reported IC50 values indicating cytotoxicity against human cervix epithelial adenocarcinoma (HeLa) and hepatocellular carcinoma (HepG2) cells. The compound exhibited notable antiproliferative activity, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 18 |
| HepG2 | 27 |
| EAT | 36 |
Antimicrobial Effects
Pyrazole derivatives are recognized for their antimicrobial properties against a range of pathogens. Studies have shown that compounds like this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi . The minimum inhibitory concentration (MIC) values for these activities often fall within effective ranges, making them candidates for further development in antimicrobial therapies.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 20 |
Conclusion and Future Directions
The compound this compound showcases a promising profile with applications in medicinal chemistry as an anti-inflammatory and anticancer agent, as well as an effective antimicrobial compound. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully realize its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of microbial growth or modulation of signaling pathways in cells.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole lies in its fluorine substitution pattern and the pyrazole core. Below is a comparative analysis with analogous pyrazole derivatives:
Key Observations :
- Electron-withdrawing groups (F, Cl, NO₂, CF₃) dominate these derivatives, influencing reactivity and bioavailability.
- Polar substituents (e.g., -COOH, -OCH₃) improve solubility but may reduce membrane permeability .
Example Comparison :
- This compound : Synthesized via cyclization of hydrazine-carbothioamides with 2,4-difluorophenyl isothiocyanate .
- Hydrazone Derivatives () : Condensation of pyrazole-4-carbaldehydes with hydrazines yields hydrazones with antimicrobial activity .
- Sulfonamide Derivatives () : Sulfonyl chloride reacts with dihydropyrazole to introduce sulfonyl groups, altering biological activity .
Physicochemical Properties
- IR Spectra : The target compound’s C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches align with hydrazine-carbothioamide precursors .
- NMR Data : Aromatic protons in 2,4-difluorophenyl appear as doublets (δ 7.2–7.8 ppm), while pyrazole protons resonate at δ 6.5–7.0 ppm .
- Solubility : Lipophilic substituents (e.g., CF₃ in ) reduce aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
4-[(2,4-Difluorophenyl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered heterocyclic structure. Its chemical formula is C10H8F2N2, and it features a difluorophenyl group that enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits antiproliferative effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. It has shown efficacy in vitro against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
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Case Studies :
- A study demonstrated that derivatives of 1H-pyrazole could inhibit the growth of lung, colorectal, and prostate cancer cells. Specifically, compounds with similar structures to this compound displayed IC50 values below 20 µM against various cancer cell lines .
- Another investigation reported that the compound significantly reduced tumor volume in xenograft models of breast cancer, indicating its potential for in vivo applications .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented.
- Mechanism : The compound acts as an inhibitor of pro-inflammatory cytokines such as TNF-alpha and IL-6. It modulates pathways involving MAPK and NF-kB signaling .
- Research Findings :
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored.
- Mechanism : The compound exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of fluorine atoms in the structure enhances lipophilicity, facilitating membrane penetration .
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Case Studies :
- A series of synthesized pyrazole derivatives were tested against various microbial strains. The results indicated that compounds with a difluorophenyl moiety had enhanced activity compared to their non-fluorinated counterparts .
- In a comparative study, this compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against resistant strains of bacteria .
Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MDA-MB-231, HepG2 | Apoptosis induction | <20 µM |
| Anti-inflammatory | Macrophages | Cytokine inhibition | Significant reduction in TNF-alpha release |
| Antimicrobial | Staphylococcus aureus, Bacillus subtilis | Membrane disruption | Lower MIC than traditional antibiotics |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2,4-difluorophenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via a multi-step process involving epoxide ring-opening and cross-coupling reactions. For example, a key intermediate (1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazolemethanesulfonate) undergoes ring-opening with 4-iodo-1H-pyrazole in DMF/K₂CO₃, followed by Pd-catalyzed coupling with aryl alkynes in NMP (60°C, Pd(PPh₃)₂Cl₂/CuI/DIEA) . Optimization focuses on solvent polarity (DMF for nucleophilic substitution), catalyst loading (0.5–2 mol% Pd), and temperature control to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹⁹F NMR identifies substitution patterns (e.g., 2,4-difluorophenyl CH₂ resonance at δ 3.8–4.2 ppm) .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures to confirm regiochemistry and hydrogen-bonding networks. For derivatives, R-factors <5% and Hirshfeld surface analysis validate packing efficiency .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 265.08 for C₁₁H₉F₂N₂) .
Advanced Research Questions
Q. How can computational modeling predict the antifungal activity of this compound derivatives, and what parameters correlate with efficacy?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol 14α-demethylase). Pyrazole-triazole hybrids show ΔG values <−8 kcal/mol, with key interactions at heme Fe (distance: 2.1–2.5 Å) .
- QSAR : Hammett σ constants for 2,4-difluoro substituents (σ = +0.78) correlate with logP (2.3–3.1) and MIC values (≤1 µg/mL against Candida albicans) .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict electron-deficient pyrazole rings enhance target affinity .
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Structural isomer analysis : Compare MIC values of 4-[(2,4-difluorophenyl)methyl] vs. 3-[(3,4-difluorophenyl)methyl] isomers. The former shows 10-fold higher activity due to improved steric alignment with CYP51 .
- Metabolic stability assays : Hepatic microsomal studies (e.g., t₁/₂ >60 min in human S9 fractions) distinguish true activity from artifacts .
- Crystallographic validation : Overlay ligand-bound CYP51 structures (PDB: 5TZ1) to identify critical π-π interactions with Phe228 .
Q. What strategies mitigate toxicity in pyrazole-based antimicrobial agents while retaining potency?
- Methodology :
- Pro-drug design : Introduce hydrolyzable esters (e.g., methyl benzoate) to reduce cytotoxicity (IC₅₀ >50 µM in HEK293 cells vs. 12 µM for parent compound) .
- Selective fluorination : Replace 2,4-difluorophenyl with 3,5-difluoro analogs to lower logD (from 2.8 to 2.1) and improve solubility (>50 µg/mL in PBS) .
- In vivo PK/PD : Dose-ranging studies in murine models (e.g., 10–50 mg/kg/day) optimize AUC/MIC ratios while avoiding hepatotoxicity (ALT <100 U/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
